3,4-Dihydroxymandelaldehyde
Overview
Description
3,4-Dihydroxymandelaldehyde is a hydroxyaldehyde consisting of phenylacetaldehyde with three hydroxy substituents located at the alpha, 3, and 4 positions. It is a metabolite of noradrenaline and is known for its role as a neurotoxin . The compound has the molecular formula C8H8O4 and is also referred to as 3,4-dihydroxyphenylglycolaldehyde.
Mechanism of Action
Target of Action
3,4-Dihydroxymandelaldehyde (DHMAL) is a metabolite of noradrenaline . It primarily targets the enzyme amine oxidase [flavin-containing] A and aldehyde dehydrogenase, dimeric NADP-preferring . These enzymes play a crucial role in the metabolism of biogenic amines, neurotransmitters, and lipid peroxidation .
Mode of Action
DHMAL interacts with its target enzymes to undergo a series of enzymatic reactions. It can be biosynthesized from norepinephrine through the action of the enzyme amine oxidase . Furthermore, it can be converted into 3,4-Dihydroxymandelic acid through its interaction with the enzyme aldehyde dehydrogenase .
Biochemical Pathways
DHMAL participates in the metabolism of noradrenaline, a key neurotransmitter in the human body . It is involved in the oxidative deamination of dopamine, a process catalyzed by monoamine oxidase . The compound also plays a role in the detoxification of alcohol-derived acetaldehyde .
Pharmacokinetics
It is known that dhmal is a metabolite of noradrenaline and can be found in the brain .
Action Environment
The action, efficacy, and stability of DHMAL can be influenced by various environmental factors. For instance, the presence of other compounds, such as alcohol, can affect its role in detoxification . Additionally, the enzyme activity of amine oxidase and aldehyde dehydrogenase, which are crucial for DHMAL’s metabolic pathways, can be influenced by various factors, including genetic variations and the presence of other substances
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxymandelaldehyde participates in a number of enzymatic reactions. In particular, it can be biosynthesized from noradrenaline through the action of the enzyme amine oxidase .
Cellular Effects
This compound has been found in the brain , suggesting that it may have effects on various types of cells and cellular processes
Metabolic Pathways
This compound is involved in the metabolic pathway of noradrenaline, where it is biosynthesized from noradrenaline through the action of the enzyme amine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelaldehyde can be synthesized from a common precursor, a bis-THP-protected dihydroxyphenylacetic acid methyl ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxymandelaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form 3,4-dihydroxymandelic acid using aldehyde dehydrogenase.
Reduction: It can be reduced to 3,4-dihydroxyphenylglycol using aldehyde reductase.
Substitution: The hydroxy groups can participate in substitution reactions under appropriate conditions.
Major Products:
Oxidation: 3,4-Dihydroxymandelic acid.
Reduction: 3,4-Dihydroxyphenylglycol.
Scientific Research Applications
3,4-Dihydroxymandelaldehyde has several scientific research applications:
Biomarker for Catecholamine Metabolism: It is a metabolite of catecholamines, including dopamine, norepinephrine, and epinephrine.
Neurodegenerative Diseases: The compound generates free radicals linked to oxidative stress, contributing to neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Aldehyde Dehydrogenase Activity: Studying its metabolism through aldehyde dehydrogenase provides insights into various physiological and pathological processes.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetaldehyde (DOPAL): Another metabolite of catecholamines with similar neurotoxic properties.
5-Hydroxyindoleacetaldehyde (5-HIAL): A metabolite of serotonin with similar aldehyde structure.
Uniqueness: 3,4-Dihydroxymandelaldehyde is unique due to its specific role in catecholamine metabolism and its potential involvement in neurodegenerative diseases . Its ability to generate free radicals and cause oxidative stress distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMCLJIWGEKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897223 | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13023-73-9 | |
Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylglycolaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of human alcohol dehydrogenase (ADH) in the metabolism of 3,4-dihydroxymandelaldehyde?
A1: Human ADH, particularly the class II isozyme (π ADH), plays a crucial role in converting this compound into 3,4-dihydroxyphenylglycol (DHPG). This reaction is part of the metabolic breakdown pathway of norepinephrine. Research indicates that π ADH exhibits significantly higher catalytic efficiency for this reduction compared to class I ADH isozymes. [, ] In fact, π ADH demonstrates a 60- to 210-fold higher catalytic efficiency (kcat/Km) for the reduction of this compound compared to class I ADH isozymes. [] This suggests a specific role for π ADH in regulating norepinephrine levels within the body. You can find more details about this in the papers published on Semantic Scholar: and .
Q2: How does the interaction of this compound with π ADH differ from its interaction with class I ADH?
A2: While both class I and class II ADH can catalyze the reduction of this compound to DHPG, π ADH demonstrates a significantly stronger preference for this reaction. [] Furthermore, π ADH appears to catalyze this reaction almost unidirectionally, meaning it primarily favors the formation of DHPG and does not readily oxidize DHPG back to this compound. [] This unidirectional activity of π ADH further distinguishes it from class I ADH and highlights its specific role in norepinephrine degradation.
Q3: What is the physiological significance of π ADH's preference for this compound reduction?
A3: The high catalytic efficiency and essentially unidirectional activity of π ADH toward this compound reduction suggest a crucial role in regulating circulating levels of epinephrine and norepinephrine. [] By efficiently converting this compound to DHPG, π ADH contributes to the degradation pathway of these important neurotransmitters. This highlights the enzyme's potential as a target for research related to norepinephrine-related disorders.
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